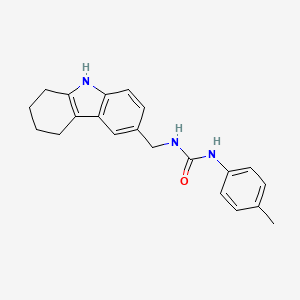

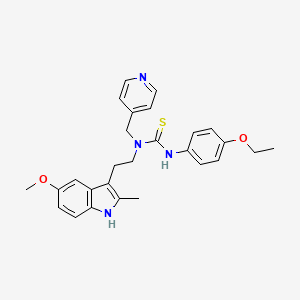

1-((2,3,4,9-四氢-1H-咔唑-6-基)甲基)-3-(对甲苯基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

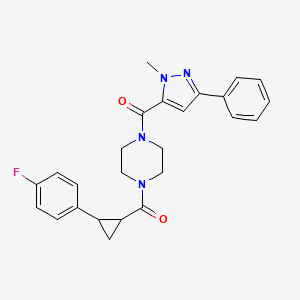

The compound 1-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-3-(p-tolyl)urea is a chemically synthesized molecule that is likely to be a derivative of urea with specific substitutions at the nitrogen atoms. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of related urea derivatives. The compound is expected to have biological activity due to the presence of the carbazole moiety, which is known for its diverse pharmacological properties.

Synthesis Analysis

The synthesis of unsymmetrical tetrasubstituted ureas, which may be related to the compound of interest, can be achieved through the use of carbamoylimidazole and the activation of amines with AlMe3. This method allows for the concurrent quarternization of the imidazole nitrogen and activation of amines, leading to the formation of the desired urea compounds . Although the specific synthesis of 1-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-3-(p-tolyl)urea is not described, the general approach outlined could potentially be applied or adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of urea derivatives is characterized by the presence of a urea core, which is a functional group consisting of a carbonyl group flanked by two amine groups. In the case of the compound , the urea core is further modified with a carbazole and a p-tolyl group. The carbazole moiety is a tricyclic structure that can impact the compound's electronic properties and conformation. The p-tolyl group is an aromatic ring with a methyl substituent, which can influence the compound's hydrophobicity and steric interactions.

Chemical Reactions Analysis

Urea derivatives can participate in various chemical reactions, primarily due to the reactivity of the carbonyl group and the amine functionalities. These reactions can include the formation of hydrogen bonds, nucleophilic addition, or coordination with metal ions. The specific reactivity of 1-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-3-(p-tolyl)urea would depend on the electronic effects of the substituents and the overall molecular conformation.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives are influenced by their molecular structure. The solubility, melting point, and stability of these compounds can vary widely depending on the nature of the substituents. For example, the solubility in water of some urea derivatives containing pyrazole and adamantane fragments was found to be in the range of 45-85 µmol/l, and these compounds exhibited inhibitory activity against human soluble epoxide hydrolase (sEH) . While the properties of the specific compound are not provided, similar analyses could be expected for its characterization.

科学研究应用

超分子聚合物形成

将两个 2-脲基-4-[1H]-嘧啶酮 (UPy) 亚基直接连接到 3,6-咔唑基核上,会形成高粘度的超分子聚合物。这种结构的修饰,例如插入亚甲基间隔物,会导致明确的环状四聚体,表明这些化合物在为高级材料应用创造带状分子排列方面具有潜力 (Yong Yang 等人,2011 年)。

分子结构和动力学

对 N,N-二甲基氨基甲酰基 5-芳氧基四唑的动态核磁共振的研究揭示了对尿素部分中 C-N 键旋转异常高的能垒的见解。这些发现有助于我们了解分子动力学以及结构修饰对化合物行为的影响 (Fahimeh Movahedifar 等人,2017 年)。

渗透剂相互作用

对尿素和三甲胺 N-氧化物 (TMAO) 与蛋白质相互作用的热力学补偿的研究提供了对某些海洋生物使用尿素-甲胺混合物作为渗透剂的独特用途的见解。变性剂和稳定剂效应之间的这种平衡对理解极端环境中的蛋白质稳定性具有重要意义 (T. Lin 和 S. N. Timasheff,1994 年)。

潜在抗丝虫病剂

1-(5-苯甲酰苯并咪唑-2-基)-3-取代脲的合成及其对布鲁氏线虫和利氏线虫的抗丝虫病活性证明了这些化合物作为抗丝虫病剂的潜力。这项研究为丝虫病新疗法的开发开辟了途径 (S. Ram 等人,1984 年)。

属性

IUPAC Name |

1-(4-methylphenyl)-3-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O/c1-14-6-9-16(10-7-14)23-21(25)22-13-15-8-11-20-18(12-15)17-4-2-3-5-19(17)24-20/h6-12,24H,2-5,13H2,1H3,(H2,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDTBQDBFRTYLSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-3-(p-tolyl)urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2538105.png)

![ethyl 3-(4-methoxyphenyl)-4-oxo-5-(9H-xanthene-9-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2538116.png)

![4-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}phenyl 4-fluorobenzenesulfonate](/img/structure/B2538119.png)

![1-(3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl)-4-(2-chlorobenzyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2538125.png)